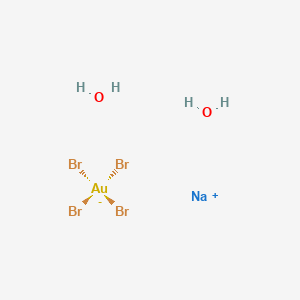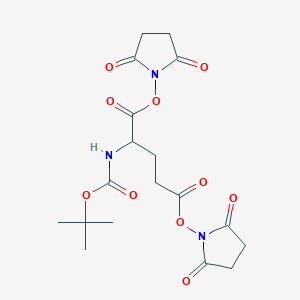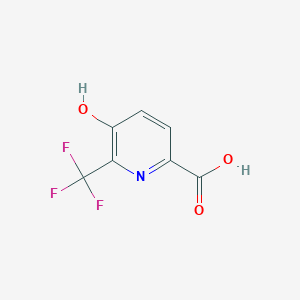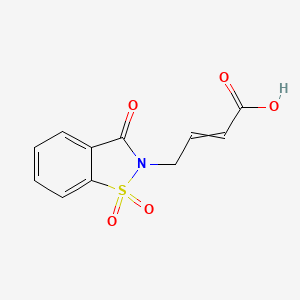
Sodium tetrabromoaurate(III) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrabromoaurate(III) dihydrate is an inorganic compound with the formula NaAuBr4•2H2O. It consists of sodium cations (Na+), tetrabromoaurate(III) anions ([AuBr4]−), and two water molecules of hydration. This compound is known for its applications in various scientific fields, particularly in the synthesis of nanoparticles and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tetrabromoaurate(III) dihydrate is typically synthesized by reacting gold metal with bromine in the presence of sodium bromide in an aqueous solution. The reaction proceeds through several steps, ultimately yielding the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of gold with bromine and sodium bromide under aqueous conditions, followed by crystallization and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrabromoaurate(III) dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the gold center is further oxidized.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing species.
Substitution: The bromide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state gold compounds.
Reduction: Gold nanoparticles.
Substitution: Various gold-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Sodium tetrabromoaurate(III) dihydrate has several applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles via the layer-by-layer hydrothermal route, which are studied for their growth characteristics and optical properties.
Medicine: Investigated for use in drug delivery systems and cancer therapy, leveraging the biocompatibility and functionalization potential of gold nanoparticles.
Industry: Utilized in the fabrication of advanced materials and coatings, as well as in catalysis for various chemical reactions.
Wirkmechanismus
The mechanism by which sodium tetrabromoaurate(III) dihydrate exerts its effects is primarily through the formation of gold nanoparticles. These nanoparticles interact with biological molecules and cellular structures, enabling applications in imaging, diagnostics, and therapy. The molecular targets and pathways involved include cellular uptake mechanisms and interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Sodium tetrachloroaurate(III): Similar in structure but contains chloride instead of bromide.
Potassium tetrabromoaurate(III): Contains potassium instead of sodium.
Sodium tetrachloroaurate(III) dihydrate: Similar hydration state but with chloride ligands.
Uniqueness: Sodium tetrabromoaurate(III) dihydrate is unique due to its specific bromide ligands, which can impart different reactivity and properties compared to its chloride analogs. This uniqueness makes it valuable in specific applications where bromide ligands are preferred .
Eigenschaften
Molekularformel |
AuBr4H4NaO2 |
|---|---|
Molekulargewicht |
575.60 g/mol |
IUPAC-Name |
sodium;tetrabromogold(1-);dihydrate |
InChI |
InChI=1S/Au.4BrH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
InChI-Schlüssel |
NWTJWUSRSQZWFQ-UHFFFAOYSA-J |
Kanonische SMILES |
O.O.[Na+].Br[Au-](Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)
![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![5-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B12499574.png)

![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)

![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)

![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)

